molecular formula C8H6Cl2FNO B13535427 2-Amino-1-(2,4-dichloro-5-fluorophenyl)ethan-1-one

2-Amino-1-(2,4-dichloro-5-fluorophenyl)ethan-1-one

Cat. No.: B13535427
M. Wt: 222.04 g/mol
InChI Key: NITVWEPGNILVGL-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(2,4-dichloro-5-fluorophenyl)ethan-1-one typically involves the reaction of 2,4-dichloro-5-fluoroacetophenone with ammonia or an amine source under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or dimethylformamide, and may require a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(2,4-dichloro-5-fluorophenyl)ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted phenyl derivatives .

Scientific Research Applications

2-Amino-1-(2,4-dichloro-5-fluorophenyl)ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-1-(2,4-dichloro-5-fluorophenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the dichloro and fluoro substituents can enhance its binding affinity and specificity. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-1-(2,4-dichloro-5-fluorophenyl)ethan-1-one is unique due to its specific combination of amino, dichloro, and fluoro substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C8H6Cl2FNO

Molecular Weight

222.04 g/mol

IUPAC Name

2-amino-1-(2,4-dichloro-5-fluorophenyl)ethanone

InChI

InChI=1S/C8H6Cl2FNO/c9-5-2-6(10)7(11)1-4(5)8(13)3-12/h1-2H,3,12H2

InChI Key

NITVWEPGNILVGL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)Cl)Cl)C(=O)CN

Origin of Product

United States

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